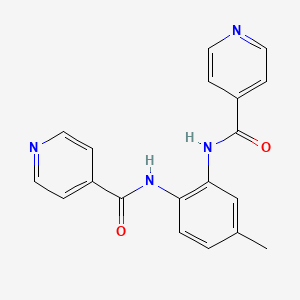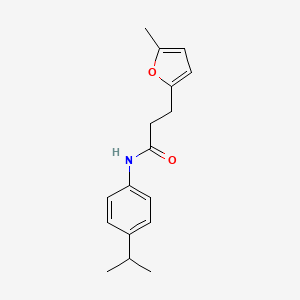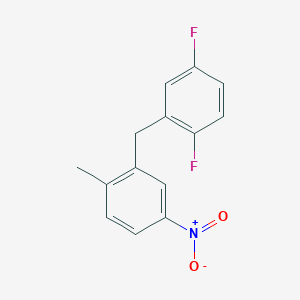
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CLPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CLPA is a member of the acrylamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase Akt, which is also involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the protein kinase MAPKAP kinase 2 (MK2). N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been shown to exhibit neuroprotective properties by inhibiting the activity of the protein kinase JNK3.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages and limitations for use in lab experiments. One of the advantages of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its ability to selectively target cancer cells, making it a potentially useful tool for cancer research. However, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide also has limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments to ensure its safety and efficacy.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of research is the development of new synthesis methods for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in cancer cells, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential applications in other areas of biomedical research.
合成法
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting product with 3-hydroxyacetophenone. The final step of the synthesis involves the reaction of the resulting product with acryloyl chloride. The synthesis of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer biology. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDQWJGTHFFJW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)




![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)



